D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
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Overview
Description
D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester is a chemical compound with the molecular formula C16H23NO5. It is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino group of D-serine followed by esterification. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). The final product is obtained after purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and methylation steps, with additional considerations for reaction efficiency, yield optimization, and cost-effectiveness. Industrial methods may also incorporate automated systems for continuous production and quality control .
Chemical Reactions Analysis
Types of Reactions
D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid or other reduced forms.
Substitution: The ester and carbamate groups can be substituted under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce the parent amino acid or other reduced forms. Substitution reactions can lead to various derivatives with different functional groups .
Scientific Research Applications
D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in modulating neurotransmitter systems and its potential therapeutic applications in neurological disorders.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating conditions such as schizophrenia and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. In the central nervous system, it acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating its activity and influencing neurotransmission. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s effects on the NMDA receptor are mediated through its binding to the glycine site, enhancing receptor activation and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
D-Serine: The parent amino acid, which also acts as a co-agonist at the NMDA receptor.
N-Methyl-D-aspartate (NMDA): Another compound that interacts with the NMDA receptor but at a different site.
Glycine: An amino acid that also binds to the glycine site on the NMDA receptor, similar to D-serine.
Uniqueness
D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its parent compound, D-serine. These modifications also allow for more precise targeting of the NMDA receptor, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl (2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)/t11-/m1/s1 |
InChI Key |
PUJUCYWWVNTBAM-LLVKDONJSA-N |
Isomeric SMILES |
COC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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